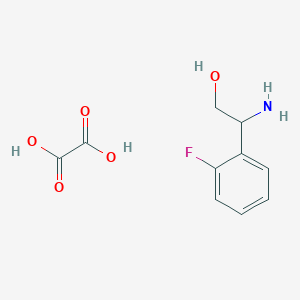
Boc-ala-otbu
Übersicht
Beschreibung
“Boc-ala-otbu” is also known as “BOC-L-ALANINE T-BUTYL ESTER” or "tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate" . It is a compound with the molecular formula C12H23NO4 . It is used in organic synthesis .
Synthesis Analysis
The synthesis of “Boc-ala-otbu” involves the reaction of N-protected amino acids with amino acid methyl esters in the presence of titanium tetrachloride . Another method involves the use of Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents .
Molecular Structure Analysis
The molecular structure of “Boc-ala-otbu” is represented by the formula C12H23NO4 . The InChI code for the compound is 1S/C12H23NO4/c1-8(9(14)16-11(2,3)4)13-10(15)17-12(5,6)7/h8H,1-7H3,(H,13,15)/t8-/m0/s1 .
Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group in “Boc-ala-otbu” is a protecting group used in organic synthesis for the protection of amino groups . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Physical And Chemical Properties Analysis
“Boc-ala-otbu” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 245.32 and its density is 1.010±0.06 g/cm3 . The boiling point is predicted to be 320.9±25.0 °C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Green Chemistry in Peptide Synthesis
The Boc (tert-butoxycarbonyl) strategy is integral to environmentally conscious peptide synthesis. Researchers are developing organic solvent-free methods using water, an eco-friendly solvent, for peptide synthesis. Boc-protected amino acids, including Boc-ala-otbu, are pivotal in this green chemistry approach as they allow for the generation of gases without by-products during the deprotection step, making the process more sustainable .
Selective Deprotection in Peptide Chemistry
Boc-ala-otbu plays a crucial role in the selective deprotection of amino acids and peptides. A method using hydrogen chloride in anhydrous dioxane solution has been developed for the efficient and selective deprotection of the Boc group at room temperature. This technique is significant for the synthesis of complex peptides where selective deprotection is required .
Synthesis of Difficult Peptides
The Boc strategy is employed in the synthesis of challenging peptides that tend to aggregate. For instance, the synthesis of pentapeptides like Val-Ala-Val-Ala-Val-Gly-OH, which are prone to aggregation, has been facilitated by the use of Boc-protected amino acids and microwave-assisted coupling reactions .
Development of Novel Methodologies
The Boc strategy, including the use of Boc-ala-otbu, is at the forefront of developing novel methodologies with low environmental impact. This includes the synthesis of amino acid N-carboxyanhydrides, which are intermediates in the production of polypeptides and proteins .
Wirkmechanismus
Target of Action
The primary target of Boc-Ala-OtBu is amines . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Mode of Action
The Boc group interacts with its targets (amines) by forming a protective layer . This protective layer prevents the amines from reacting with other substances in the environment, thereby preserving their structure and function . The Boc group can be removed from the amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The Boc group affects the amine protection pathway . This pathway involves the addition of the Boc group to amines to form a protective layer, and the subsequent removal of the Boc group when the amines are needed for further reactions . The addition and removal of the Boc group can be controlled to regulate the activity of the amines .
Pharmacokinetics
The boc group is known to enhance the stability of amines, which may improve their bioavailability .
Result of Action
The result of the action of Boc-Ala-OtBu is the protection of amines from unwanted reactions . By forming a protective layer around the amines, the Boc group preserves their structure and function, allowing them to participate in further reactions when needed .
Action Environment
The action of Boc-Ala-OtBu is influenced by various environmental factors. For example, the addition of the Boc group to amines requires aqueous conditions and a base such as sodium hydroxide . The removal of the Boc group requires strong acids . Therefore, the action, efficacy, and stability of Boc-Ala-OtBu are dependent on the chemical environment .
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(9(14)16-11(2,3)4)13-10(15)17-12(5,6)7/h8H,1-7H3,(H,13,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIARYQWAMYNMRX-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-ala-otbu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




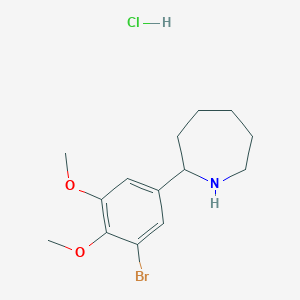


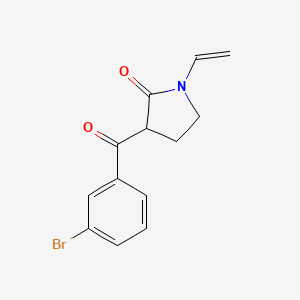
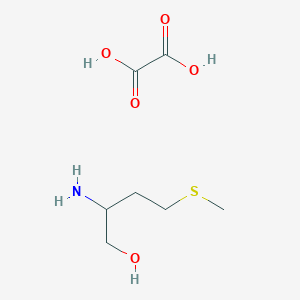
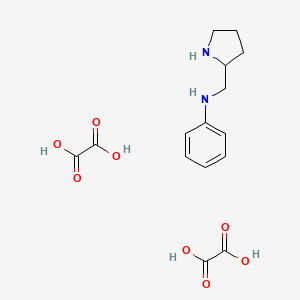
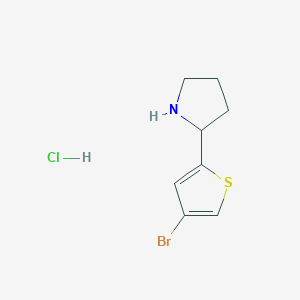

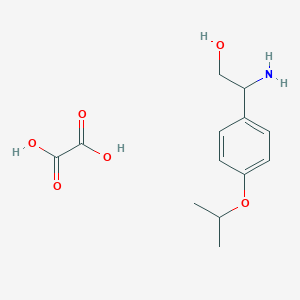
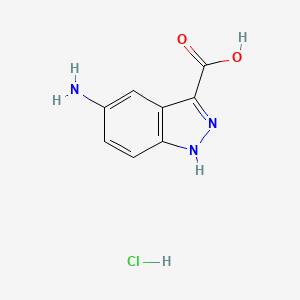
![2-Amino-2-[4-(methylthio)phenyl]ethanol](/img/structure/B1286317.png)

